molecular formula C3H2BrNO2S2 B13122161 4-Bromothiazole-2-sulfinicacid

4-Bromothiazole-2-sulfinicacid

Cat. No.: B13122161
M. Wt: 228.1 g/mol
InChI Key: NZPMWDUFRWETMT-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a sulfinic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-bromothiazole with sulfur dioxide and a suitable oxidizing agent to form the sulfinic acid derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Bromothiazole-2-sulfinicacid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Bromothiazole-2-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Bromothiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, this compound can disrupt cellular processes and induce cell death in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromothiazole-2-sulfinicacid include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a sulfinic acid group on the thiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H2BrNO2S2

Molecular Weight

228.1 g/mol

IUPAC Name

4-bromo-1,3-thiazole-2-sulfinic acid

InChI

InChI=1S/C3H2BrNO2S2/c4-2-1-8-3(5-2)9(6)7/h1H,(H,6,7)

InChI Key

NZPMWDUFRWETMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)O)Br

Origin of Product

United States

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